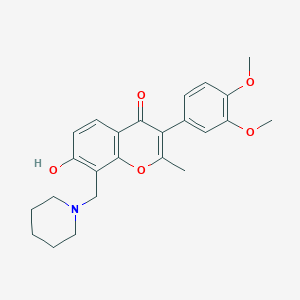

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

This chromen-4-one derivative features a core 4H-chromen-4-one scaffold with the following substitutions:

- Position 3: 3,4-Dimethoxyphenyl group (electron-rich aromatic moiety).

- Position 7: Hydroxyl group (enhances hydrogen bonding and polarity).

- Position 2: Methyl group (moderate steric bulk).

- Position 8: Piperidin-1-ylmethyl group (a saturated six-membered amine ring influencing lipophilicity and basicity).

This compound is hypothesized to exhibit bioactivity relevant to antimicrobial or enzyme-targeted therapies, given structural similarities to other chromen-4-one derivatives with reported biological activity .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-22(16-7-10-20(28-2)21(13-16)29-3)23(27)17-8-9-19(26)18(24(17)30-15)14-25-11-5-4-6-12-25/h7-10,13,26H,4-6,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNVJYADLRVKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with salicylaldehyde under acidic conditions to form the chromen-4-one skeleton

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

Substitution: : The piperidinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: : Formation of 7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one-7-one.

Reduction: : Formation of 7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-dihydrochromen-4-one.

Substitution: : Formation of derivatives with various nucleophiles replacing the piperidinylmethyl group.

Scientific Research Applications

Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

Biology: : It may be used as a probe to study biological systems, particularly those involving chromen-4-one derivatives.

Medicine: : Its biological activity could be explored for potential therapeutic uses, such as anti-inflammatory or antioxidant properties.

Industry: : It might be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an antioxidant, it might neutralize free radicals through donation of hydrogen atoms. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural analogs and their substituent variations, emphasizing differences in pharmacological and physicochemical properties:

Pharmacological and Physicochemical Insights

Lipophilicity and Solubility

- Piperidine vs. Piperazine : Piperidine (target compound) is less polar than piperazine (e.g., ), resulting in lower aqueous solubility but better membrane permeability .

- Trifluoromethyl (CF₃) : Present in and , CF₃ increases metabolic stability and lipophilicity but may reduce solubility .

- Hydroxyethyl-Piperazine () : The 2-hydroxyethyl group dramatically enhances solubility (logP reduction by ~1.5 units) but may limit blood-brain barrier penetration .

Bioactivity Trends

- Antimicrobial Potential: Compounds with 4-chlorophenyl () or trifluoromethyl () substituents show enhanced activity against bacterial biofilms, likely due to increased electrophilicity .

- Electron-Donating Groups : Methoxy groups (target compound, ) improve antioxidant capacity via resonance stabilization of free radicals .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of flavonoids known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to consolidate recent research findings regarding the biological activity of this compound, highlighting its mechanisms of action and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromenone core with methoxy and hydroxyl substituents that enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that chromenone derivatives exhibit significant anticancer properties. For instance, in vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Dimethoxy | MCF-7 | 10.5 | Induction of apoptosis |

| 3-Dimethoxy | HCT116 | 12.3 | Cell cycle arrest (G2/M phase) |

| Reference Drug | Doxorubicin | 0.5 | DNA intercalation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study:

A study involving rats with induced paw edema demonstrated that administration of the compound significantly reduced swelling compared to the control group, indicating its efficacy in managing inflammatory responses.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this chromenone derivative exhibits antimicrobial activity against various pathogens. Tests against Staphylococcus aureus and Escherichia coli have shown promising results, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.62 | Bactericidal |

| Escherichia coli | 31.25 | Bacteriostatic |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as HDAC and thymidylate synthase.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with inflammation and cancer progression.

Q & A

Q. What synthetic methodologies are recommended for introducing the piperidinylmethyl substituent into the chromen-4-one scaffold?

The Mannich reaction is a robust approach for introducing aminoalkyl groups into phenolic compounds. For example, 8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one was synthesized using formaldehyde, dimethylamine, and daidzein in ethanol under reflux . For the target compound, substituting dimethylamine with piperidine and optimizing stoichiometry (e.g., 1:1.2 molar ratio of chromenone:piperidine) could achieve the desired substitution. Reaction monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the structure of this compound be validated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. For example, SHELX programs enable precise refinement of chromenone derivatives, even with challenging features like twinning or weak diffraction . Data collection at low temperatures (e.g., 100 K) and using synchrotron radiation can enhance resolution. Pair SC-XRD with NMR (¹H/¹³C, COSY, HSQC) to confirm substituent positions and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary toxicity screening?

Use MTT or resazurin-based cytotoxicity assays in human cell lines (e.g., HepG2 or HEK293). Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. For similar compounds, IC₅₀ values <10 µM often indicate significant bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperidinylmethyl group’s bioactivity?

Systematically modify the piperidine moiety (e.g., substitute with morpholine, pyrrolidine, or N-methylpiperazine) and assess changes in biological activity. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare experimental IC₅₀ values with computational predictions to validate SAR trends. For example, aminomethylated isoflavones showed enhanced activity when bulky substituents were introduced .

Q. What strategies address poor crystallinity during X-ray diffraction analysis?

Optimize crystallization conditions by screening solvents (e.g., ethanol/water mixtures) and additives (e.g., ammonium salts). For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data . If crystallization fails, employ powder XRD with Rietveld refinement or microED for nanocrystals.

Q. How can metabolic stability be evaluated in hepatic microsomes?

Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula , where is the elimination rate constant. Include verapamil as a positive control for CYP3A4 activity .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Re-evaluate compound solubility (e.g., via shake-flask method) and plasma protein binding (equilibrium dialysis). Perform pharmacokinetic studies (e.g., IV/oral administration in rodents) to assess bioavailability. If discrepancies persist, consider metabolite profiling (LC-HRMS) to identify active or inhibitory metabolites .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.